4,6-二甲氧基-1H-吲哚-2-羧酸

描述

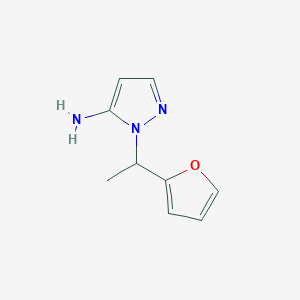

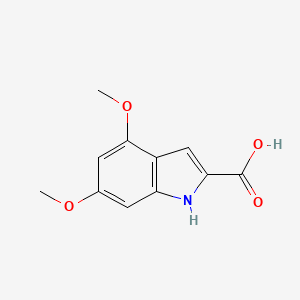

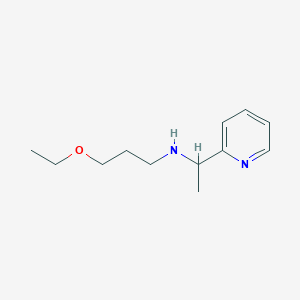

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family, characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of methoxy groups at the 4 and 6 positions, as well as a carboxylic acid group at the 2 position, distinguishes this compound from other indoles.

Synthesis Analysis

The synthesis of related indole compounds has been explored in research. For instance, 4,6-dimethoxyindole, a closely related compound, has been shown to react with aryl aldehydes and phosphoryl chloride to yield various indolo[3,2-b]carbazoles, which are of interest due to their potential pharmacological properties . This suggests that 4,6-dimethoxy-1H-indole-2-carboxylic acid could potentially be synthesized through similar reactions involving its carboxylic acid group.

Molecular Structure Analysis

Indole compounds, such as indole-3-carboxylic acid, have been studied for their crystal structures. These studies reveal that indole carboxylic acids can form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into sheet structures through peripheral intermolecular hydrogen bonds . Although the study specifically discusses indole-3-carboxylic acid, it can be inferred that 4,6-dimethoxy-1H-indole-2-carboxylic acid may exhibit similar hydrogen bonding patterns due to the presence of the carboxylic acid group.

Chemical Reactions Analysis

The reactivity of indole-2-carboxylic acid, which shares the carboxylic acid group at the same position as 4,6-dimethoxy-1H-indole-2-carboxylic acid, has been investigated. In neutral aqueous solutions, indole-2-carboxylic acid undergoes electrooxidation to form various dioxindoles and dimers . This indicates that 4,6-dimethoxy-1H-indole-2-carboxylic acid may also participate in similar oxidation reactions, potentially leading to a variety of oxidized products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4,6-dimethoxy-1H-indole-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer insights. The electrochemical behavior of indole-2-carboxylic acid suggests that the compound is susceptible to oxidation, which could affect its physical properties such as solubility and stability . The molecular structure analysis of indole-3-carboxylic acid indicates that the carboxylic acid group plays a significant role in the compound's ability to form hydrogen bonds, which could influence its melting point and boiling point .

科学研究应用

1. Antibacterial and Antitumor Agents

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a starting material to synthesize new heterocyclic compounds that serve as antibacterial and antitumor agents .

- Methods of Application: The compound is reacted with chloroacetic acid to produce a derivative (R1), which is then used to synthesize pyrazole, isoxazole, and pyrimidine derivatives .

- Results: The synthesized compounds demonstrated strong activity against MCF7 cells, with IC50 values ranging between 31.06 - 51.23 µg/mL .

2. Synthesis of Indole-2-carboxylic Esters

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used in the synthesis of indole-2-carboxylic esters through a CO-free approach .

- Methods of Application: The compound undergoes rhodium-catalysed C (2)-alkoxycarbonylation with 2,4,6-trimethylbenzoic acid-based carbonate anhydrides .

- Results: This method facilitates the introduction of various alkoxycarbonyl groups through selective C–O bond cleavage of the anhydrides .

3. Preparation of Substituted Indole Derivatives

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the preparation of substituted indole derivatives .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized indole derivatives serve as histamine H3 antagonists, inhibitors of human reticulocyte 15-lipoxygenase-1, and inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

4. Synthesis of (±)-Dibromophakellin and Analogs

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized dibromophakellin and its analogs have potential applications in various fields, but the specific results or outcomes are not detailed in the source .

5. Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized pyrrolizidine alkaloid (±)-trachelanthamidine has potential applications in various fields, but the specific results or outcomes are not detailed in the source .

6. Preparation of HIV-1 Integrase Inhibitors

- Application Summary: 5,6-Dihydroxyindole-2-carboxylic Acid, the indole analogue of DOPA, is a precursor to melanin and has potential as HIV-1 integrase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized HIV-1 integrase inhibitors have potential applications in the treatment of HIV, but the specific results or outcomes are not detailed in the source .

7. Synthesis of (±)-Dibromophakellin and Analogs

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized dibromophakellin and its analogs have potential applications in various fields, but the specific results or outcomes are not detailed in the source .

8. Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine

- Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized pyrrolizidine alkaloid (±)-trachelanthamidine has potential applications in various fields, but the specific results or outcomes are not detailed in the source .

9. Preparation of HIV-1 Integrase Inhibitors

- Application Summary: 5,6-Dihydroxyindole-2-carboxylic Acid, the indole analogue of DOPA, is a precursor to melanin as well as potential as HIV-1 integrase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesized HIV-1 integrase inhibitors have potential applications in the treatment of HIV, but the specific results or outcomes are not detailed in the source .

安全和危害

未来方向

While specific future directions for 4,6-Dimethoxy-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole derivatives are a focus of ongoing research due to their diverse biological activities . They are being explored for potential applications in medicine, including as anticancer, antimicrobial, and anti-inflammatory agents .

属性

IUPAC Name |

4,6-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCKIKSQIWWVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390176 | |

| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-1H-indole-2-carboxylic acid | |

CAS RN |

105776-11-2 | |

| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)